2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid
Description
Nomenclature and Classification
2-Biphenyl-dioxol-5-yl-carboxylic acid represents a complex heterocyclic compound with multiple accepted nomenclature designations that reflect its structural complexity. The compound is officially registered under Chemical Abstracts Service number 24351-54-0 and possesses the molecular formula C₁₄H₁₀O₄ with a molecular weight of 242.23 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(1,3-benzodioxol-5-yl)benzoic acid, which accurately describes the attachment of a benzodioxole ring system to the ortho position of benzoic acid.
The compound exhibits several recognized synonymous names that emphasize different aspects of its structure. These alternative designations include 2-benzodioxol-5-yl-benzoic acid, which highlights the specific positioning of the benzodioxole substituent, and 3',4'-(methylenedioxy)-2-biphenylcarboxylic acid, which emphasizes the methylenedioxy bridge characteristic of the dioxole ring. Additional nomenclature variants include 2-(3,4-methylenedioxyphenyl)benzoic acid and 2-(benzo[d]dioxol-5-yl)benzoic acid, each providing specific structural orientation information.
From a chemical classification perspective, this compound belongs to the broader category of heterocyclic aromatic compounds, specifically those containing five-membered rings with heteroatoms. The presence of the 1,3-benzodioxole moiety classifies it within the methylenedioxyphenyl group, a family of compounds known for their diverse biological activities and synthetic utility. The compound simultaneously functions as a substituted benzoic acid derivative and a biphenyl compound, creating a unique classification that bridges multiple chemical families.
The molecular structure contains four oxygen atoms arranged in specific configurations: two oxygen atoms forming the carboxylic acid functional group and two additional oxygen atoms constituting the dioxole ring system. This arrangement contributes to the compound's classification as a polyoxygenated aromatic compound with significant potential for intermolecular interactions through hydrogen bonding and π-π stacking mechanisms.
Historical Context and Discovery
The historical development of 2-Biphenyl-dioxol-5-yl-carboxylic acid is intrinsically linked to the broader discovery and investigation of benzodioxole-containing compounds, which emerged as significant chemical entities during the mid-twentieth century. The foundational understanding of 1,3-benzodioxole chemistry began with early observations of sesame oil's synergistic effects with pyrethrum insecticides, leading to comprehensive investigations of methylenedioxyphenyl derivatives as insecticide synergists. These initial discoveries established the importance of the benzodioxole structural motif in biological systems and synthetic chemistry.
The specific compound 2-Biphenyl-dioxol-5-yl-carboxylic acid represents a synthetic achievement that builds upon decades of research into benzodioxole chemistry and biphenyl synthesis methodologies. The development of efficient synthetic routes to this compound became possible through advances in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling methodology. These synthetic innovations enabled researchers to construct complex biphenyl architectures with precise positioning of functional groups, facilitating the creation of compounds like 2-Biphenyl-dioxol-5-yl-carboxylic acid with specific structural requirements.
The compound's emergence in contemporary research literature reflects the growing interest in benzodioxole-containing molecules as potential therapeutic agents. Recent synthetic efforts have focused on creating libraries of biphenyl carboxylic acids containing various heterocyclic substituents, with 2-Biphenyl-dioxol-5-yl-carboxylic acid serving as a representative member of this expanding chemical class. The compound's synthesis and characterization have been documented in recent publications, indicating its relevance to current pharmaceutical and materials science research initiatives.
Historical precedent for benzodioxole chemistry can be traced to naturally occurring compounds such as safrole, piperonal, and sesamol, which contain similar structural motifs. These natural products provided early insights into the chemical behavior and biological properties of benzodioxole-containing molecules, establishing a foundation for synthetic derivatives like 2-Biphenyl-dioxol-5-yl-carboxylic acid. The evolution from natural product chemistry to synthetic analog development represents a significant advancement in the field's ability to create tailored molecules with specific properties.
Structural Significance in Heterocyclic Chemistry
The structural architecture of 2-Biphenyl-dioxol-5-yl-carboxylic acid embodies several fundamental principles of heterocyclic chemistry, particularly regarding the integration of five-membered rings containing heteroatoms with aromatic systems. The 1,3-benzodioxole component represents a fused heterocyclic system where a five-membered ring containing two oxygen atoms is fused to a benzene ring, creating a planar aromatic system with enhanced electron density. This structural feature significantly influences the compound's chemical reactivity and physical properties.
The dioxole ring system exhibits unique electronic characteristics due to the presence of two oxygen atoms positioned in a 1,3-relationship within the five-membered ring. These oxygen atoms contribute lone pair electrons to the aromatic system, increasing the overall electron density of the benzodioxole moiety compared to simple benzene rings. This enhanced electron density makes the benzodioxole ring more susceptible to electrophilic aromatic substitution reactions while simultaneously providing sites for potential coordination with metal centers or hydrogen bonding interactions.
The biphenyl framework of the compound introduces additional structural complexity through the creation of a biaryl system with restricted rotational freedom around the central carbon-carbon bond. This structural constraint influences the compound's three-dimensional conformation and affects its ability to interact with biological targets or participate in solid-state packing arrangements. The carboxylic acid functional group positioned on one of the phenyl rings provides a site for further chemical modification and contributes to the compound's potential for forming intermolecular hydrogen bonds.
From a heterocyclic chemistry perspective, the compound demonstrates the principle of combining different aromatic systems to create molecules with enhanced functionality. The 1,3-benzodioxole ring system belongs to the broader class of five-membered heterocycles, which are fundamental building blocks in organic chemistry. The presence of the methylenedioxy bridge (-OCH₂O-) creates a conformationally rigid system that locks the two oxygen atoms in a specific spatial arrangement, influencing the compound's overall molecular geometry and electronic distribution.
The structural significance extends to the compound's relationship with established heterocyclic families. Five-membered rings containing two heteroatoms, such as the dioxole system present in this compound, are classified among the azoles and related heterocycles. While traditional azoles contain nitrogen atoms, the dioxole system represents an oxygen analog that maintains similar geometric constraints while providing different electronic properties.
Relationship to Other Benzodioxole-Containing Compounds
2-Biphenyl-dioxol-5-yl-carboxylic acid shares fundamental structural features with an extensive family of benzodioxole-containing compounds, establishing important structure-activity relationships that inform both synthetic strategies and potential applications. The most prominent members of this chemical family include piperonal, safrole, and sesamol, each containing the characteristic 1,3-benzodioxole ring system but differing in their additional functional groups and substitution patterns.
Piperonal, also known as heliotropin, represents perhaps the most well-known benzodioxole derivative, containing an aldehyde functional group attached to the benzodioxole ring system. This compound serves as a key synthetic intermediate and shares the methylenedioxy structural motif with 2-Biphenyl-dioxol-5-yl-carboxylic acid. The structural relationship between these compounds suggests potential synthetic pathways where piperonal or its derivatives could serve as precursors for constructing the biphenyl carboxylic acid framework. Both compounds exhibit similar electronic characteristics due to their shared benzodioxole core, but differ significantly in their overall molecular architecture and potential biological activities.
Safrole constitutes another significant member of the benzodioxole family, featuring an allyl substituent attached to the benzodioxole ring. The structural relationship between safrole and 2-Biphenyl-dioxol-5-yl-carboxylic acid highlights the versatility of the benzodioxole scaffold for supporting various functional groups. While safrole contains an alkene functionality that provides sites for further chemical elaboration, the biphenyl carboxylic acid contains aromatic and carboxyl functionalities that offer different synthetic and biological opportunities. Both compounds belong to the methylenedioxybenzene group and share similar electronic properties derived from their common benzodioxole framework.
Sesamol represents a simpler benzodioxole derivative containing a hydroxyl group, demonstrating the minimal structural requirements for maintaining the characteristic properties of benzodioxole compounds. The relationship between sesamol and 2-Biphenyl-dioxol-5-yl-carboxylic acid illustrates the progression from simple to complex benzodioxole derivatives, showing how additional aromatic systems and functional groups can be incorporated while maintaining the core heterocyclic structure.
Recent synthetic research has expanded the benzodioxole family to include more complex derivatives specifically designed for biological applications. Studies have reported the synthesis of benzodioxole-containing compounds with various aromatic substituents and heterocyclic modifications. These developments place 2-Biphenyl-dioxol-5-yl-carboxylic acid within a growing class of designed molecules that leverage the favorable properties of the benzodioxole system while incorporating additional structural features for specific applications.
The structural relationships within this compound family also extend to synthetic methodology, where established reactions for benzodioxole derivatives can often be adapted for more complex analogs. The Suzuki-Miyaura coupling reaction, which has been successfully employed for synthesizing biphenyl carboxylic acid derivatives containing benzodioxole substituents, demonstrates how classical organic reactions can be applied to create new members of established chemical families. This synthetic connectivity reinforces the importance of understanding structural relationships when developing new benzodioxole-containing compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOCCFXRLGYKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373482 | |
| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24351-54-0 | |
| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Experimental Procedure Summary
- Starting materials: 1-(4-bromophenyl) cyclopropane-1-carboxylic acid or similar aryl bromides.
- Boronic acids: Various substituted boronic acids, including those bearing the dioxol moiety.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0).
- Base: Potassium carbonate (K2CO3).
- Solvent system: 1,4-dioxane and water mixture (4:1).
- Reaction conditions: Stirring at 80 °C for 16 hours.
- Workup: Extraction with ethyl acetate, washing, drying, and purification by column chromatography.
Reaction Scheme
$$
\text{Aryl bromide} + \text{Boronic acid} \xrightarrow[\text{K}2\text{CO}3]{\text{Pd(PPh}3)4, 80^\circ C} \text{Biphenyl derivative}
$$
Key Findings
- The reaction proceeds with good to excellent yields (typically 70-80%).
- The method tolerates various substituents on the boronic acid, allowing for structural diversity.
- The biphenyl product is isolated as a white solid with well-defined melting points.
- Characterization by ^1H-NMR, ^13C-NMR, IR, and mass spectrometry confirms the structure.
Representative Data Table for Suzuki-Miyaura Coupling Products
| Compound ID | Boronic Acid Substituent | Yield (%) | Melting Point (°C) | Key Spectral Features |
|---|---|---|---|---|
| 3a | Unsubstituted phenyl | 78 | 132-134 | C=O stretch ~1700 cm^-1; OH stretch ~2932 cm^-1 |
| 3b | Methyl-substituted phenyl | 75 | 130-132 | ^1H-NMR: Cyclopropane CH2 multiplets at 1.71-1.68 and 1.31-1.29 ppm; ^13C-NMR: Carboxylic acid carbon at 181.2 ppm |
| 3c-j | Various substituted phenyls | 70-80 | 125-140 | Consistent with biphenyl carboxylic acid derivatives |
Data adapted from recent synthetic studies on biphenyl carboxylic acids.
Preparation via Oxazoline Intermediates and Saponification
Another method involves preparing biphenyl-2-carboxylic acid derivatives through oxazoline intermediates, which are then hydrolyzed to the carboxylic acid.
Process Description
- Synthesis of (2-oxazolinyl)-2-biphenyl derivatives as key intermediates.
- Saponification of these intermediates using hydrochloric acid under elevated temperature and pressure.
- Use of an inert organic solvent immiscible with water to facilitate the reaction.
- The process avoids common issues such as precipitation of aminoesters that reduce yield.
Advantages
- Suitable for large-scale industrial production.
- Overcomes disadvantages of prior art methods, such as low yield and product contamination.
- Allows for diverse substitution patterns on the biphenyl ring.
Reaction Conditions Summary
| Step | Conditions | Notes |
|---|---|---|
| Oxazoline formation | Standard condensation reactions | Formation of stable oxazoline intermediate |
| Saponification | HCl, elevated temperature, pressure | Inert organic solvent present |
| Isolation | Filtration and purification | High purity biphenyl-2-carboxylic acid |
Details based on patent disclosures for biphenyl-2-carboxylic acid derivatives.
Comparative Analysis of Preparation Methods
| Feature | Suzuki-Miyaura Cross-Coupling | Oxazoline Intermediate Saponification |
|---|---|---|
| Reaction Type | Palladium-catalyzed cross-coupling | Acid-catalyzed hydrolysis |
| Starting Materials | Aryl bromides and boronic acids | Oxazoline derivatives of biphenyl |
| Reaction Conditions | Mild to moderate temperature (80 °C), base present | Elevated temperature and pressure, acidic medium |
| Scalability | Good for small to medium scale | Suitable for large-scale industrial production |
| Yield | Generally high (70-80%) | High, with improved purity |
| Product Purity | High, requires chromatographic purification | High, with fewer side products |
| Functional Group Tolerance | Broad, allows diverse substitutions | Moderate, depends on stability of oxazoline |
Summary of Research Findings
- The Suzuki-Miyaura cross-coupling method is a versatile and efficient route to synthesize biphenyl carboxylic acid derivatives, including 2-Biphenyl-dioxol-5-yl-carboxylic acid, with good yields and structural diversity.
- Industrial-scale preparation benefits from the oxazoline intermediate route, which provides a robust process for high-purity products and overcomes solubility and yield issues encountered in other methods.
- Characterization techniques such as NMR, IR, and mass spectrometry are essential to confirm the structure and purity of the synthesized compounds.
- The choice of method depends on the scale, desired substitution pattern, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs and Functional Derivatives
Positional Isomers
The compound has two primary positional isomers, differing in the substitution pattern of the carboxylic acid group:
Key Findings :
Functional Group Variants
Acetic Acid Derivatives
Replacing the carboxylic acid with an acetic acid side chain alters pharmacokinetic properties:
Tetrazole-Containing Biphenyl Analogs
Key Insight : The tetrazole group in CV-11974 enhances hydrogen-bonding capacity, contributing to higher receptor affinity compared to the dioxolane ring’s electron-donating effects .
Pharmacologically Relevant Biphenyl Carboxylic Acids
[1,1′-Biphenyl]-2-carboxylic Acid Derivatives
The compound 4′-{[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl}-2-biphenylcarboxylic acid (CAS 144701-48-4) demonstrates:
- A benzimidazole substituent instead of dioxolane.
- Enhanced target specificity for enzymes or receptors due to the planar benzimidazole moiety .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Antioxidant activity: Caffeic acid exhibits radical scavenging (EC₅₀ ~10 μM), a property less pronounced in biphenyl-dioxolane analogs .
- Structural contrast : The absence of a biphenyl system reduces steric bulk, enhancing solubility in aqueous media .
Biological Activity
2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a unique structure combining a benzoic acid moiety with a benzo[d][1,3]dioxole group. This configuration is believed to contribute to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . Similar compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. The proposed mechanism includes:
- Cell Cycle Arrest : The compound may cause arrest at the S phase of the cell cycle.
- Apoptosis Induction : It promotes programmed cell death through modulation of biochemical pathways related to apoptosis.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15.0 | Apoptosis | |
| HeLa | 10.5 | Cell Cycle Arrest | |
| A549 | 12.0 | Apoptosis |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects . Preliminary studies suggest it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Table 2: Summary of Anti-inflammatory Activity Studies
| Study Reference | Model Used | Effect Observed |
|---|---|---|
| Mouse Model | Reduced TNF-alpha levels | |
| In vitro assays | Decreased IL-6 production |
The biological activity of this compound is mediated through various biochemical pathways:
- Targeting Enzymes : The compound may interact with specific enzymes involved in cancer progression and inflammatory responses.
- Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with this compound, suggesting a broader impact on cellular functions.
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
In Vivo Study on Tumor Growth :
- Objective : To evaluate the effect on tumor growth in a xenograft model.
- Findings : Significant reduction in tumor size was reported after treatment with the compound compared to control groups.
-
In Vitro Study on Inflammation :
- Objective : To assess anti-inflammatory effects using macrophage cell lines.
- Findings : The compound significantly inhibited the production of inflammatory mediators.
Q & A
Q. What are the recommended synthetic routes for 2-biphenyl-[1,3]dioxol-5-yl-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a dioxol-substituted boronic acid and a halogenated benzoic acid derivative. Key steps include:
- Catalyst System : Use Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a toluene/water mixture .
- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >97% purity, as reported for structurally similar biphenylcarboxylic acids .
- Yield Optimization : Monitor reaction temperature (80–90°C) and use excess boronic acid (1.2 eq) to mitigate steric hindrance from the dioxol ring .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and COSY spectra to resolve overlapping signals from the biphenyl and dioxol moieties. The carboxylic proton is typically absent (D₂O exchange) .
- IR Spectroscopy : Confirm the carboxylic acid group via O–H stretch (2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray Crystallography : Employ SHELX-97 for structure refinement. The dioxol ring’s planarity and biphenyl torsion angles are critical metrics .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Step 1 : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility .
- Step 2 : Perform variable-temperature NMR to identify dynamic effects. For example, broadening of dioxol ring protons at low temperatures suggests restricted rotation .
- Step 3 : Cross-validate with HSQC and HMBC to confirm coupling patterns and long-range correlations .
Q. What strategies are effective in mitigating polymorphism during crystallization?
- Methodological Answer :
- Solvent Screening : Test high-polarity solvents (e.g., DMSO, DMF) to stabilize the carboxylic acid dimer motif, reducing polymorphic forms .
- Additive Engineering : Introduce 1–2% acetic acid to the crystallization medium to promote hydrogen-bonded networks .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify metastable forms. Heating rates <5°C/min enhance resolution of phase transitions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices (ƒ⁻) to identify electrophilic sites. The carbonyl carbon in the carboxylic acid group typically shows the highest ƒ⁻ .
- Transition State Modeling : Use Gaussian 16 with M06-2X/def2-TZVP to model activation energies for reactions with amines or alcohols.
- Solvent Effects : Include PCM (Polarizable Continuum Model) parameters for DMF or THF to simulate reaction conditions .
Key Considerations for Researchers
- Contradictory Data : Cross-reference synthesis protocols from Kanto Reagents () and PI Chemicals () to address batch-to-batch variability .
- Safety : Use PPE (gloves, goggles) and P95 respirators when handling powdered forms to prevent inhalation hazards .
- Ethical Reporting : Disclose solvent choices and crystallization additives to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
